molecular formula C21H42O4 B3432448 Glyceryl monostearate CAS No. 91052-47-0

Glyceryl monostearate

Cat. No. B3432448
CAS RN: 91052-47-0
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

1-monostearoylglycerol is a 1-monoglyceride that has stearoyl as the acyl group. It has a role as an algal metabolite and a Caenorhabditis elegans metabolite.
Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.
Glyceryl monostearate is a natural product found in Pteridium aquilinum, Sciadopitys verticillata, and other organisms with data available.

properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O4
Source PubChem
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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Product Name

Glyceryl Monostearate

CAS RN

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name Glyceryl monostearate
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Glyceryl monostearate [JAN:NF]
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Record name 1,2,3-Propanetriol, homopolymer, isooctadecanoate
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Record name Glyceryl monostearate
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Record name Glycerol 1-monostearate
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Record name Stearic acid, monoester with glycerol
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Record name GLYCERYL 1-STEARATE
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Synthesis routes and methods I

Procedure details

To a mixture of glycerol (30 g, 326 mmol) and pyridine (25 ml) dissolved in DMF (300 ml) was added dropwise stearoyl chloride (10 g, 33 mmol) dissolved in DMF 100 ml9. The mixture was cooled on an ice bath until addition was complete, whereupon the reaction was maintained under an N2 atmosphere overnight. After 15 hours CH2CL2 (300 ml) and saturated NaHCO3 (aq) was added. The phases were separated and the organic phase washed with water (50 ml) and dried with Na2SO4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Octadecanoic acid, monoester with 1,2,3-propanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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